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Compound of Interest

Compound Name: 2-(2-Aminophenyl)ethanol

Cat. No.: B1265811 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Aminophenethyl

Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminophenethyl alcohol, also known as 2-(2-aminophenyl)ethanol, is a versatile

bifunctional organic compound featuring a primary amine and a primary alcohol attached to a

benzene ring in an ortho configuration. This unique arrangement of functional groups makes it

a valuable building block in synthetic organic chemistry, particularly for the synthesis of

nitrogen-containing heterocyclic compounds such as indolines and indoles, which are prevalent

scaffolds in pharmaceuticals and biologically active molecules. This guide provides a

comprehensive overview of its chemical properties, spectroscopic profile, and key reactivity

patterns, complete with experimental protocols and workflow visualizations.

Chemical and Physical Properties
2-Aminophenethyl alcohol is a light yellow to orange clear liquid at room temperature.[1] Its

bifunctional nature, containing both a hydrogen-bond donor (amine and alcohol) and acceptor

(amine and alcohol), influences its solubility and physical properties. It is generally soluble in

polar organic solvents like methanol and ethanol. While specific quantitative data is not readily

available, its structural similarity to other small amino alcohols suggests it has limited solubility

in water and good solubility in solvents like dichloromethane and THF.
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Quantitative Data Summary
The key physical and chemical properties of 2-Aminophenethyl alcohol are summarized in the

table below.

Property Value Reference(s)

CAS Number 5339-85-5 [2]

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [1][2]

Appearance
Light yellow to Yellow to

Orange clear liquid
[1]

Boiling Point 147-148 °C at 3.5 mmHg [3]

Density 1.045 g/mL at 25 °C [3]

Refractive Index (n²⁰/D) 1.588 [3]

pKa (Amino Group, NH₃⁺) ~4-5 (Estimated) [4]

pKa (Hydroxyl Group) ~16-18 (Estimated) [4]

Spectroscopic Profile
The spectroscopic data for 2-Aminophenethyl alcohol is consistent with its structure, containing

an ortho-substituted benzene ring, an ethyl alcohol chain, and a primary amino group.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show

distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

Aromatic Protons: Four protons in the range of δ 6.5-7.2 ppm, exhibiting complex splitting

patterns (multiplets) characteristic of an ortho-substituted benzene ring.

Methylene Protons (-CH₂-CH₂OH): A triplet around δ 2.9 ppm for the two protons adjacent

to the aromatic ring (Ar-CH₂).
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Methylene Protons (-CH₂-OH): A triplet around δ 3.7 ppm for the two protons adjacent to

the hydroxyl group (-CH₂-O).

Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets that can appear over a wide

range. The amine protons (-NH₂) typically appear around δ 3.5-4.5 ppm, while the alcohol

proton (-OH) signal is often found between δ 2-5 ppm. Their chemical shift is highly

dependent on solvent, concentration, and temperature. These peaks will disappear upon

shaking the sample with D₂O.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show eight distinct

signals.

Aromatic Carbons: Six signals in the δ 115-145 ppm region. The carbon bearing the amino

group (C-NH₂) would be the most upfield (around δ 115-120 ppm), while the carbon

attached to the ethyl group would be around δ 125-130 ppm.

Methylene Carbons: The Ar-CH₂ carbon signal is expected around δ 36-40 ppm, and the -

CH₂-OH carbon signal would be further downfield, around δ 60-65 ppm.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its

functional groups.

O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹.

N-H Stretch: Two distinct, sharper peaks (asymmetric and symmetric stretching for a

primary amine) in the 3300-3500 cm⁻¹ region, often superimposed on the broad O-H

band.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ range.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular

ion (M⁺) peak at m/z = 137. Key fragmentation patterns would include the loss of water (M-
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18) and cleavage of the C-C bond between the methylene groups, with the major fragment

typically being the benzylic cation formed from the loss of CH₂OH (m/z = 106).

Chemical Reactivity and Applications
The reactivity of 2-Aminophenethyl alcohol is dominated by the interplay of its nucleophilic

amino group and the hydroxyl group. This makes it an ideal precursor for intramolecular

cyclization reactions to form five-membered nitrogen heterocycles.

Synthesis of Indolines
A primary application of 2-Aminophenethyl alcohol is its conversion to indoline, a core structure

in many pharmaceutical agents. This is typically achieved via a two-step, one-pot process

involving activation of the hydroxyl group followed by intramolecular nucleophilic substitution by

the amine.
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General Workflow: 2-Aminophenethyl Alcohol to Indoline

2-Aminophenethyl Alcohol
in Anhydrous DME

Add Thionyl Chloride (SOCl₂)
(Maintain 20-30 °C)

Step 1:
Activation

Intermediate Formation
(2-(2-Chloroethyl)aniline)

Add Aqueous NaOH
(Maintain <35 °C)

Step 2:
Cyclization

Intramolecular Cyclization
(Heat to 60 °C)

Indoline Product
(Workup & Purification)

Click to download full resolution via product page

Caption: General workflow for the synthesis of indoline from 2-aminophenethyl alcohol.

Synthesis of N-Acyl Indolines
2-Aminophenethyl alcohol can undergo a one-pot cyclization with various carboxylic acids in

the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to directly yield N-
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acyl indolines.[5] This efficient reaction, known as the Appel reaction followed by intramolecular

amidation, provides a powerful method for creating a library of substituted indolines.

Workflow: One-Pot Synthesis of N-Acyl Indolines

2-Aminophenethyl Alcohol
+ Carboxylic Acid (R-COOH)

+ PPh₃, CCl₄, NEt₃
in Solvent (e.g., CH₃CN)

In-situ Activation of OH Group
(Appel Reaction Conditions)

Step 1

Intermediate N-Acylation

Step 2

Intramolecular Cyclization

Step 3

N-Acyl Indoline Product

Click to download full resolution via product page

Caption: Logical workflow for the one-pot synthesis of N-acyl indolines.

Dehydrogenative Cyclization to Indoles
A more advanced application is the direct synthesis of indoles from 2-aminophenethyl alcohol

through a ruthenium-catalyzed dehydrogenative N-heterocyclization.[6][7] This reaction

proceeds by first oxidizing the alcohol to an aldehyde, which then undergoes intramolecular
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condensation with the amine, followed by a final dehydrogenation to form the aromatic indole

ring. This method is notable for its atom economy, releasing only hydrogen gas and water as

byproducts.

Reaction Pathway: Ru-Catalyzed Dehydrogenation to Indole

2-Aminophenethyl Alcohol

RuCl₂(PPh₃)₃
Toluene, Reflux

Dehydrogenation to
Amino Aldehyde Intermediate

1. Oxidation (-2H)

Dehydrogenation to
Indole Product

Intramolecular Condensation
(Forms Dihydroxyindoline)

2. Cyclization

3. Aromatization (-2H)

Click to download full resolution via product page

Caption: Key steps in the ruthenium-catalyzed synthesis of indole.

Experimental Protocols
The following sections provide detailed methodologies for the key transformations of 2-

Aminophenethyl alcohol.

Protocol: Synthesis of Indoline[8]
This procedure details the cyclization of 2-aminophenethyl alcohol to indoline.

Apparatus Setup: A 500-mL, 3-necked, round-bottomed flask is equipped with an overhead

stirrer, a thermocouple, and a pressure-equalizing addition funnel fitted with a nitrogen inlet.
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Initial Charge: The flask is charged with anhydrous 1,2-dimethoxyethane (DME, 80 mL) and

thionyl chloride (SOCl₂, 6.2 mL, 0.087 mol).

Substrate Addition: A solution of 2-aminophenethyl alcohol (10.0 g, 0.070 mol) in DME (20

mL) is added dropwise to the stirred solution over 1-1.5 hours. The internal temperature is

maintained at 20-30 °C using an external cooling bath.

Intermediate Formation: After the addition is complete, the reaction mixture is stirred for 6-7

hours at ambient temperature, during which the formation of the 2-(2-chloroethyl)aniline

intermediate occurs.

Cyclization: Aqueous sodium hydroxide (2.5 N, 128 mL) is added via the addition funnel over

30 minutes, keeping the internal temperature below 35 °C with an ice bath.

Heating: The reaction mixture is then warmed to 60 °C and stirred for 10 hours to drive the

intramolecular cyclization to completion.

Workup: The mixture is cooled to ambient temperature and transferred to a separatory

funnel. Tert-butyl methyl ether (MTBE, 100 mL) and water (56 mL) are added. The organic

phase is separated, and the aqueous phase is extracted again with MTBE (56 mL).

Purification: The combined organic phases are washed with brine (43 mL), dried over sodium

sulfate, and concentrated by rotary evaporation to yield crude indoline, which can be further

purified by distillation or crystallization as an oxalate salt.

Protocol: One-Pot Synthesis of N-Benzoylindoline
(Representative)[5]
This protocol is a representative example of the N-acyl indoline synthesis.

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and

a nitrogen inlet.

Reagent Addition: To the flask is added 2-aminophenethyl alcohol (1.0 mmol), benzoic acid

(1.1 mmol), and triphenylphosphine (PPh₃, 1.2 mmol).
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Solvent and Reagents: Anhydrous acetonitrile (10 mL) is added, followed by carbon

tetrachloride (CCl₄, 1.2 mmol) and triethylamine (NEt₃, 1.5 mmol).

Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated

to reflux (approx. 82 °C) for 8-12 hours, or until TLC analysis indicates the consumption of

the starting material.

Workup: The reaction mixture is cooled to room temperature and the solvent is removed

under reduced pressure.

Purification: The residue is redissolved in dichloromethane and washed with 1N HCl,

saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄,

filtered, and concentrated. The crude product is purified by flash column chromatography on

silica gel to afford N-benzoylindoline.

Protocol: Ruthenium-Catalyzed Synthesis of Indole[7][9]
This procedure describes the dehydrogenative aromatization to form indole.

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

Reagent Addition: The flask is charged with 2-aminophenethyl alcohol (1.0 mmol),

dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.02 mmol, 2 mol%), and

anhydrous toluene (10 mL).

Reaction: The heterogeneous mixture is heated to reflux (approx. 110 °C) under a nitrogen

atmosphere. The reaction is monitored by TLC or GC-MS. The reaction typically runs for 12-

24 hours.

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is

removed by rotary evaporation.

Purification: The resulting residue is purified by flash column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to isolate the pure indole product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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